molecular formula C12H16O3 B1198078 alpha-Asarone CAS No. 494-40-6

alpha-Asarone

Cat. No. B1198078
Key on ui cas rn: 494-40-6
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-AATRIKPKSA-N
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Patent
US08981152B2

Procedure details

A mixture of 2,4,5 trimethoxy phenyl propene (1 mmol), N-bromosuccinimide (1.2 mmol), water (14 ml), cetyltrimethyl ammonium bromide (0.3 mmol) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (220 W, 200° C.) for 12 minutes in parts. After completion of reaction, the reaction mixture was worked up as in example-1 to provide the corresponding 2-(2,4,5 trimethoxy phenyl)propionaldehyde (43% yield) whose spectral data matched with that mentioned in example-1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH:13]=[CH:14]C.BrN1[C:21](=[O:22])CCC1=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[CH:13]([CH3:14])[CH:21]=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
COC1=C(C=C(C(=C1)OC)OC)C=CC
Name
Quantity
1.2 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.3 mmol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
irradiated (220 W, 200° C.) for 12 minutes in parts
Duration
12 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)OC)OC)C(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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